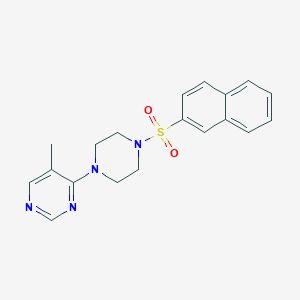

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

説明

特性

IUPAC Name |

5-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-15-13-20-14-21-19(15)22-8-10-23(11-9-22)26(24,25)18-7-6-16-4-2-3-5-17(16)12-18/h2-7,12-14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINVNZNBWHAXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

Sulfonylation: The final step involves the sulfonylation of the piperazine ring with a naphthalen-2-ylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

化学反応の分析

Types of Reactions

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. A study highlighted the effectiveness of pyrimidine-based compounds in treating melanoma and breast cancer by targeting specific signaling pathways such as PI3K/mTOR and MAPK .

2. Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For example, piperazine derivatives are often explored for their effects on serotonin receptors, which are crucial in managing conditions like anxiety and depression. A review noted the importance of sulfonamide-containing compounds in modulating neurotransmitter systems .

3. Antimicrobial Properties

There is emerging interest in the antimicrobial activity of sulfonamide derivatives. Compounds with naphthalene and piperazine moieties have been studied for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Case Studies

作用機序

The mechanism of action of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an agonist for certain receptors, leading to downstream effects on cellular signaling pathways.

類似化合物との比較

Similar Compounds

5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: This compound is similar in structure but has a different sulfonyl group.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine ring, but with different substituents.

Uniqueness

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalen-2-ylsulfonyl group is particularly noteworthy, as it can influence the compound’s binding affinity and selectivity for certain molecular targets.

生物活性

5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular properties and its interactions with various biological targets. This article delves into the synthesis, structure-activity relationships (SAR), and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions, where the piperazine moiety is crucial for its biological activity. The compound's structure allows it to interact with specific enzymes and receptors, influencing its efficacy against various pathogens.

Key Synthetic Pathways

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Piperazine Substitution : The introduction of the naphthalene sulfonyl group onto the piperazine ring enhances the compound's binding affinity to target enzymes.

- Methylation : The methyl group at the 5-position of the pyrimidine increases lipophilicity, potentially improving cell membrane permeability.

Biological Activity

The biological activity of 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine has been primarily evaluated in the context of its anti-tubercular properties and interactions with various enzymes.

Anti-Tubercular Activity

Research indicates that this compound exhibits significant inhibitory activity against Mycobacterium tuberculosis by targeting inosine monophosphate dehydrogenase (IMPDH), an essential enzyme for nucleotide synthesis in bacteria.

| Compound | Target | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine | IMPDH | 12.5 | 25 |

This data suggests that modifications to the piperazine and pyrimidine moieties can significantly affect both biochemical and whole-cell activity against M. tuberculosis .

Other Biological Activities

In addition to its anti-tubercular effects, studies have shown that derivatives of this compound may also exhibit anti-cancer properties, particularly through inhibition of poly(ADP-ribose) polymerase (PARP) in breast cancer cells.

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 5e | PARP | 18 | Induces apoptosis |

| Olaparib | PARP | 57.3 | Standard control |

The compound also enhances cleavage of PARP1 and increases caspase activity, indicating a potential role in cancer therapy .

Case Studies

- Anti-Tubercular Efficacy : A study demonstrated that modifications to the naphthalene sulfonamide group significantly enhanced the anti-tubercular efficacy of related compounds, leading to further exploration of their SAR .

- Cancer Cell Studies : In vitro studies using human breast cancer cell lines showed that compounds similar to 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibited significant cytotoxicity, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by sulfonylation of the piperazine moiety. Key steps include:

- Coupling Reactions : Use nucleophilic substitution to attach the piperazine ring to the pyrimidine scaffold .

- Sulfonylation : React naphthalene-2-sulfonyl chloride with the piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for sulfonylation), and stoichiometry to improve yields (>60%) and purity (>95%) . Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., piperazine-CH₂ at δ 3.2–3.8 ppm, pyrimidine-CH₃ at δ 2.5 ppm) .

- Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at ~423 Da) and detect impurities .

- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide and heterocyclic motifs. Use:

- Fluorescence Polarization : For real-time binding kinetics with tagged enzymes .

- Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (IC₅₀ values) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Rational Design : Replace the naphthalene sulfonyl group with bioisosteres (e.g., biphenyl sulfone) to alter steric/electronic interactions .

- SAR Studies : Systematically vary substituents on the pyrimidine (e.g., 5-methyl vs. 5-fluoro) and analyze activity via dose-response curves .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., METAP-1) and refine substituents .

Q. How should researchers address contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .

- Meta-Analysis : Compare data across published analogs (e.g., pyridinylpyrimidines in METAP-1 inhibition ) to identify trends or outliers.

Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising potency?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance solubility .

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., piperazine N-dealkylation) and block them with methyl or cyclopropyl groups .

- LogP Optimization : Reduce lipophilicity by substituting the naphthalene with polar aromatics (e.g., pyridyl sulfonamide) .

Q. How can synthetic scalability challenges be mitigated for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Use continuous reactors for hazardous steps (e.g., sulfonylation) to improve safety and yield .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for environmentally benign scale-up .

- Automated Purification : Implement flash chromatography systems with UV-guided fraction collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。